molecular formula C23H22N4O2 B2748343 N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923689-52-5

N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2748343
CAS RN: 923689-52-5
M. Wt: 386.455
InChI Key: JBPRGCCUOVFJBV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines and their derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents attached to it. These include an ethylphenyl group, a methyl group, a p-tolyl group, and a carboxamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Activities: A novel series of pyrazolopyrimidine derivatives was synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer and inflammation research (Rahmouni et al., 2016).
  • Cytotoxic Activity Against Cancer Cells: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to research in anticancer drug development (Hassan et al., 2014).

Antimicrobial and Antifungal Activities

  • Novel Thieno[2,3-b]pyridine and Pyridothienopyrimidine Derivatives: Compounds were synthesized and screened for their antimicrobial activities, offering insights into the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
  • Antibacterial Activity of Pyrazolopyridine Derivatives: A study synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, highlighting their potential as antibacterial agents (Panda et al., 2011).

Antituberculosis Activity

  • Thiazole-aminopiperidine Hybrid Analogues: Designed and synthesized novel compounds were evaluated as inhibitors against Mycobacterium tuberculosis, showing promise in antituberculosis drug development (Jeankumar et al., 2013).

Corrosion Inhibition

  • Pyranopyrazole Derivatives as Corrosion Inhibitors: These compounds were investigated for their corrosion inhibition properties on mild steel, useful for industrial applications, demonstrating the versatility of heterocyclic compounds in materials science (Dohare et al., 2017).

properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-4-16-7-9-17(10-8-16)25-23(29)19-13-24-22-20(21(19)28)15(3)26-27(22)18-11-5-14(2)6-12-18/h5-13H,4H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRGCCUOVFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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